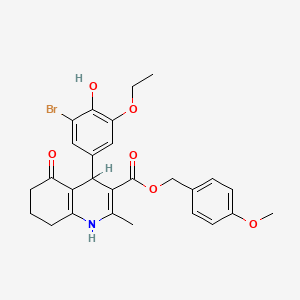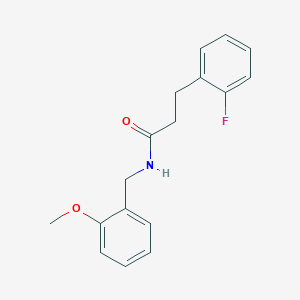![molecular formula C16H10ClF6NO2 B5090664 N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTF is a member of the benzamide family of compounds, which are known to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA replication. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is thought to bind to the DNA molecule, preventing the replication machinery from accessing and replicating the DNA. This disruption leads to the inhibition of cell growth and division, which is particularly effective in cancer cells.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has also been shown to have a low toxicity profile, making it a potentially safe and effective compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide in scientific research is its specificity for inhibiting DNA replication. This specificity makes it a valuable tool for studying the mechanisms of DNA replication and the effects of DNA replication inhibition on cellular processes. However, one limitation of using N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. One area of interest is in the development of new cancer treatments that utilize N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide or similar compounds. Another area of research is in the study of the mechanisms of DNA replication inhibition, which could lead to a better understanding of the processes underlying cancer growth and division. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is a complex process that involves several steps. One of the most common methods for synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide is through the reaction of 3,5-bis(trifluoromethyl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base. This reaction results in the formation of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer. This inhibition is thought to be due to the compound's ability to interfere with the DNA replication process, which is essential for cancer cell growth and division.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO2/c1-26-13-3-2-8(4-12(13)17)14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIGDXUWSXAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5090594.png)
![N,N''-1,2-ethanediylbis[N'-(4-fluorophenyl)-N-phenyl(thiourea)]](/img/structure/B5090614.png)
![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B5090620.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)
![2-(1H-indazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5090625.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)
![2-(3-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5090637.png)

![1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)